1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one
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Overview
Description
1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a methyl group at the 6th position and a prop-2-en-1-one moiety attached to the nitrogen atom of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 6-methyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a propanol group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its use in chemoproteomic studies.
6-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative with similar structural features.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKAPIKGMCAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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